2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole
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Overview
Description
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyrimidine and thiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of recyclable catalysts and solvent-free conditions can also be employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine: Another similar compound with a methyl group substitution.
Uniqueness
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole is unique due to its combination of imidazo[1,2-a]pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H10N4S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H10N4S/c1-2-11-9-12-3-5-13(9)7(1)8-10-4-6-14-8/h3-7H,1-2H2,(H,11,12) |
InChI Key |
MPMMQMQLBIJSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CN2C1C3=NC=CS3 |
Origin of Product |
United States |
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